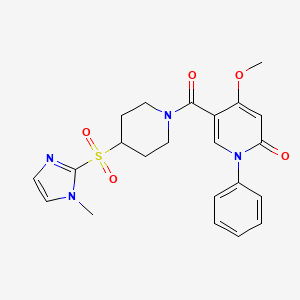
4-methoxy-5-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-5-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
This compound, due to its complex structure, is involved in various synthetic and biological research contexts. In the realm of synthetic chemistry, compounds with similar structures have been synthesized for their potential biological activities. For example, research has explored the synthesis of imidazo[1,2-a]pyridines for their potential as antisecretory and cytoprotective agents in treating ulcers. Although these compounds did not show significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl models, suggesting potential for gastroprotective applications (Starrett et al., 1989).
Reactions with Nucleophiles
The reactivity of similar compounds with nucleophiles has been studied, indicating diverse outcomes based on the reacting nucleophile. One study detailed the reactions of 7-(methylsulfonyl)- and 7-chloro-1-phenyl-1H-imidazo[4,5-d]pyridazines with active methylene compounds or ketones, leading to various substituted imidazopyridazines. This research provides insight into the chemical behavior of sulfonamide and chloro substituents in nucleophilic substitution reactions, showcasing the synthetic versatility of these compounds (Oishi et al., 1989).
Photophysical Properties
Explorations into the photophysical properties of related compounds, such as 4-arylpyridinium salts, have been conducted. These studies have revealed that certain derivatives, especially those with methoxy substitutions, exhibit desirable fluorescent properties. This research highlights the potential use of these compounds in developing fluorescent dyes and laser technologies (Kelley et al., 2001).
Antioxidant, Antitumor, and Antimicrobial Activities
The compound's structural analogs have been synthesized and evaluated for their antioxidant, antitumor, and antimicrobial activities. Some derivatives, particularly those with methoxy and methyl substitutions, have shown excellent free radical scavenging effects, while others with electron-withdrawing substituents demonstrated notable cytotoxic and antimicrobial activities. These findings suggest the potential of these compounds in developing new therapeutic agents (Paulrasu et al., 2014).
Receptor Antagonism
Another area of research focuses on the preparation of piperazine derivatives as 5-HT7 receptor antagonists. Several synthesized compounds showed potent activity, suggesting the importance of these derivatives in developing treatments for disorders mediated by the 5-HT7 receptor (Yoon et al., 2008).
Propiedades
IUPAC Name |
4-methoxy-5-[4-(1-methylimidazol-2-yl)sulfonylpiperidine-1-carbonyl]-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-24-13-10-23-22(24)32(29,30)17-8-11-25(12-9-17)21(28)18-15-26(16-6-4-3-5-7-16)20(27)14-19(18)31-2/h3-7,10,13-15,17H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNJGIIIBOCGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-((5-((3-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746372.png)
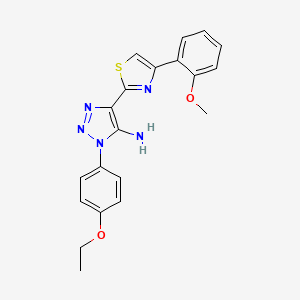

![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/no-structure.png)
![2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2746381.png)
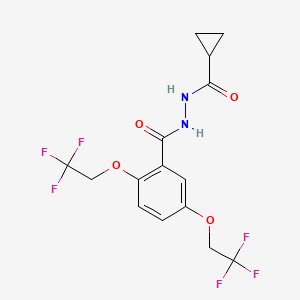

![ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate](/img/structure/B2746384.png)
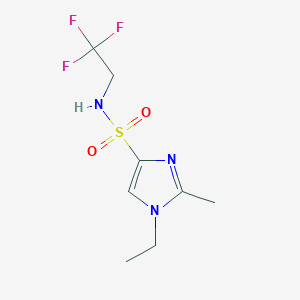
![N-(3,5-difluorophenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2746388.png)
![Methyl 3-[{2-[(4-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2746389.png)

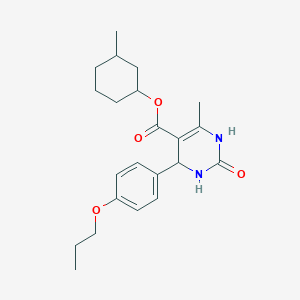
![1-(1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2746393.png)
